molecular formula C38H56N6O8 B15364143 Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid

Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid

Cat. No.: B15364143
M. Wt: 724.9 g/mol
InChI Key: AWDWSBIORMKKCH-UHFFFAOYSA-N
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Description

Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a spirocyclic structure, which is a ring system that includes two rings sharing one common atom, and it is often used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-benzyl-2,5,8-triazaspiro[35]nonane-2-carboxylate;oxalic acid typically involves multiple steps, starting with the formation of the spirocyclic core One common approach is to start with a suitable precursor, such as a benzylamine derivative, and then perform a series of reactions to build the spirocyclic structure

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.

  • Industry: Use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

  • Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate:

  • Other spirocyclic compounds: Various other spirocyclic compounds with different substituents and functional groups.

Uniqueness: Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid is unique due to its specific combination of functional groups and spirocyclic structure, which can impart distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C38H56N6O8

Molecular Weight

724.9 g/mol

IUPAC Name

tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid

InChI

InChI=1S/2C18H27N3O2.C2H2O4/c2*1-17(2,3)23-16(22)20-13-18(14-20)12-19-9-10-21(18)11-15-7-5-4-6-8-15;3-1(4)2(5)6/h2*4-8,19H,9-14H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

AWDWSBIORMKKCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCCN2CC3=CC=CC=C3.CC(C)(C)OC(=O)N1CC2(C1)CNCCN2CC3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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